![molecular formula C11H12O2S2 B13949792 Butanoic acid, 4-[(phenylthioxomethyl)thio]- CAS No. 56666-66-1](/img/structure/B13949792.png)
Butanoic acid, 4-[(phenylthioxomethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-[(phenylthioxomethyl)thio]- is an organic compound with the molecular formula C11H12O2S2 It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a phenylthioxomethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(phenylthioxomethyl)thio]- typically involves the reaction of butanoic acid with phenylthioxomethylthio reagents under controlled conditions. One common method is the esterification of butanoic acid with phenylthioxomethylthio chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of butanoic acid, 4-[(phenylthioxomethyl)thio]- may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-[(phenylthioxomethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: The phenylthioxomethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-[(phenylthioxomethyl)thio]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-[(phenylthioxomethyl)thio]- involves its interaction with specific molecular targets and pathways. The phenylthioxomethylthio group can interact with thiol-containing enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 4-[(phenylmethyl)thio]-: Similar structure but with a phenylmethylthio group instead of phenylthioxomethylthio.
Butanoic acid, 4-[(phenylthio)thio]-: Contains a phenylthio group.
Butanoic acid, 4-[(phenylsulfonyl)thio]-: Contains a phenylsulfonyl group.
Uniqueness
Butanoic acid, 4-[(phenylthioxomethyl)thio]- is unique due to the presence of the phenylthioxomethylthio group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
56666-66-1 |
|---|---|
Fórmula molecular |
C11H12O2S2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
4-(benzenecarbonothioylsulfanyl)butanoic acid |
InChI |
InChI=1S/C11H12O2S2/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
Clave InChI |
QJMYDXDEXVMNKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=S)SCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
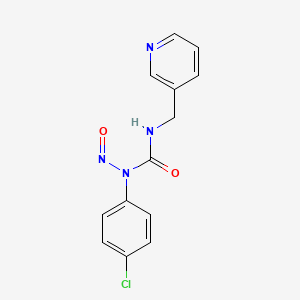
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
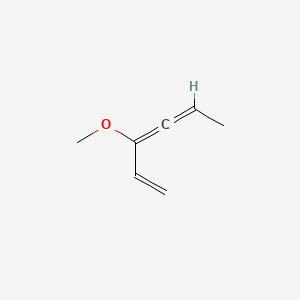
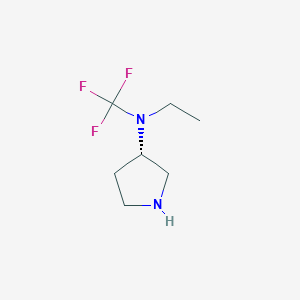
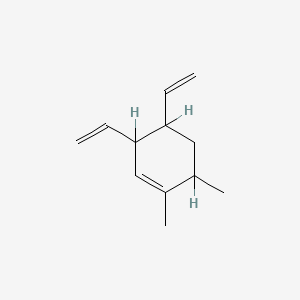
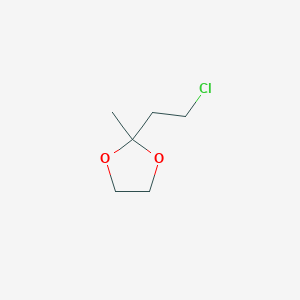
![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
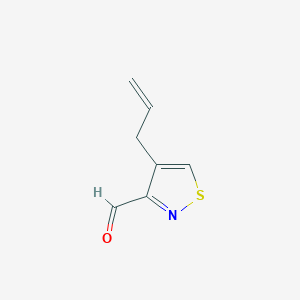
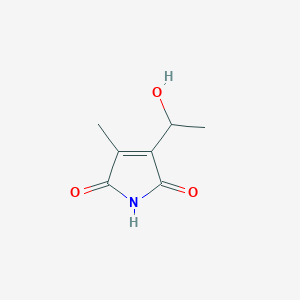
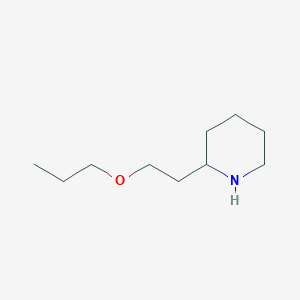
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)
